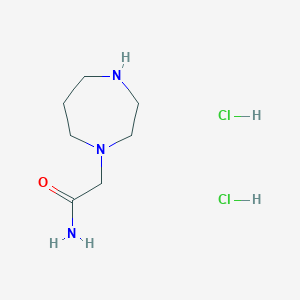
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
Descripción general
Descripción
“(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 879663-16-8 . It has a molecular weight of 263.77 and its IUPAC name is (4-ethoxyphenyl)(phenyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” is 1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride” has a melting point of 229-230°C . It’s a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Profiles
Research on pharmacological profiles is a key area of interest. For example, one study examined the pharmacology of R-96544, a novel 5-HT2A receptor antagonist derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride. This study highlighted its concentration-dependent inhibition of platelet aggregation induced by serotonin in humans and other species, showcasing its potential in antiplatelet therapy (Ogawa et al., 2002).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of new compounds derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride are also significant. For instance, the synthesis of a new benzylamino coumarin derivative was carried out, and detailed spectral analysis using various NMR techniques was presented (Dekić et al., 2020).
Discovery and Synthesis of Selective Estrogen Receptor Modulators
Another study focused on the discovery and synthesis of novel compounds, including those derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride, as selective estrogen receptor modulators (SERMs). These compounds demonstrated significant potency in estrogen antagonist activity, particularly in breast cancer cells and uterine tissue (Palkowitz et al., 1997).
Chiral Discrimination and Separation Techniques
The separation of enantiomers of compounds derived from (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride using techniques like amylose tris(3,5-dimethylphenyl)carbamate stationary phase is another area of research. These studies contribute to understanding the mechanistic aspects of chiral discrimination (Bereznitski et al., 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYSYDJNVFCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)
![N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1416793.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)

